N-(3-methoxypropyl)-6-methyl-3,4-dihydroquinoline-1(2H)-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-METHOXYPROPYL)-6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPROPYL)-6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINECARBOTHIOAMIDE typically involves the reaction of 6-methyl-3,4-dihydroquinoline with 3-methoxypropyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPROPYL)-6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and thioamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-METHOXYPROPYL)-6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPROPYL)-6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-METHOXYPROPYL)-6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINECARBOTHIOAMIDE: shares structural similarities with other quinoline derivatives, such as quinoline N-oxides and quinoline amines.
N-(3-METHOXYPROPYL)-6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINECARBOTHIOAMIDE: is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Uniqueness
The presence of the methoxypropyl and thioamide groups in N-(3-METHOXYPROPYL)-6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINECARBOTHIOAMIDE makes it unique compared to other quinoline derivatives. These groups enhance its solubility, reactivity, and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H22N2OS |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide |
InChI |
InChI=1S/C15H22N2OS/c1-12-6-7-14-13(11-12)5-3-9-17(14)15(19)16-8-4-10-18-2/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,19) |
InChI Key |
UHEVMSXCUXWTPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=S)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.